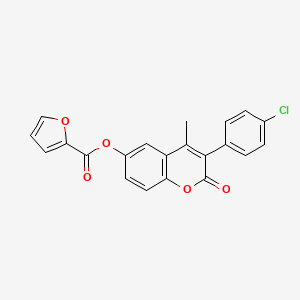

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate

Description

3-(4-Chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic coumarin derivative characterized by a chlorophenyl substituent at the 3-position, a methyl group at the 4-position, and a furan-2-carboxylate ester at the 6-position of the coumarin scaffold (Figure 1). Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The introduction of electron-withdrawing groups like chlorine and ester functionalities enhances stability and modulates interactions with biological targets .

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClO5/c1-12-16-11-15(26-20(23)18-3-2-10-25-18)8-9-17(16)27-21(24)19(12)13-4-6-14(22)7-5-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZZQOVTJMELCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and a dehydrating agent.

Esterification: The final step involves the esterification of the chromenone-furan intermediate with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl Furan-2-carboxylate

- Structural Differences : The chloro substituent is at the 6-position (vs. 4-chlorophenyl at 3-position in the target compound), and a butyl group replaces the methyl at the 4-position. The furan-2-carboxylate is esterified at the 7-position .

- The shifted chloro group may alter electronic effects on the coumarin core, influencing reactivity or binding affinity.

[3-(4-Methoxycarbonylphenoxy)-4-oxochromen-7-yl] Furan-2-carboxylate

- Structural Differences: A methoxycarbonylphenoxy group replaces the 4-chlorophenyl at the 3-position, and the coumarin core is oxidized at the 4-position .

- Implications : The methoxycarbonyl group introduces steric bulk and electron-withdrawing effects, which may hinder π-π stacking interactions compared to the planar chlorophenyl group.

[(2Z)-2-[(4-Chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] Furan-2-carboxylate

- Structural Differences : The coumarin core is replaced by a benzofuran scaffold, with a Z-configuration methylidene bridge linking the 4-chlorophenyl group .

- The Z-configuration imposes spatial constraints that may affect binding to planar biological targets.

Halogen and Functional Group Variations

Halogen Substitution Patterns

- 3-Bromophenyl Analogs : highlights (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (C3), where bromine replaces chlorine at the meta position. Bromine’s larger atomic radius may enhance van der Waals interactions but reduce metabolic stability compared to chlorine .

- 4-Nitrophenyl Derivatives : lists a compound with a nitro group at the 4-position. The strong electron-withdrawing nature of nitro groups could increase oxidative stress in biological systems but may also reduce bioavailability due to polarity .

Ester Group Variations

- Methyl vs. Furan-2-carboxylate Esters: describes a triazolopyrimidinone derivative with a methyl ester. Methyl esters are typically more hydrolytically stable than furan-based esters, which may undergo enzymatic cleavage in vivo .

Alkyl Chain Length and Lipophilicity

- Hexyl vs. Methyl Substituents : A hexyl group at the 3-position () significantly increases lipophilicity (logP) compared to the methyl group in the target compound. This could enhance blood-brain barrier penetration but reduce solubility in polar solvents .

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Impact of Substituents on Properties

| Substituent Change | Effect on Lipophilicity | Potential Biological Impact |

|---|---|---|

| Chloro → Bromo (meta) | Slight increase | Enhanced target binding; reduced metabolic stability |

| Methyl → Hexyl | Significant increase | Improved membrane permeability |

| Furan ester → Methyl ester | Decrease | Increased hydrolytic stability |

Biological Activity

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl furan-2-carboxylate is a synthetic compound belonging to the chromenone class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

The compound's chemical structure contributes significantly to its biological activity. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H15ClO4 |

| Molecular Weight | 342.8 g/mol |

| IUPAC Name | 3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl furan-2-carboxylate |

| Canonical SMILES | CCC(=O)OC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=C(C=C3)Cl |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit various enzymes, leading to potential therapeutic effects such as:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : It binds to specific receptors that modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further research in antibiotic development.

Case Studies

-

Study on Anticancer Activity :

- A recent study assessed the efficacy of this compound on human cancer cell lines (e.g., MCF7 and HeLa). Results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups .

-

Anti-inflammatory Research :

- In a model of acute inflammation, the compound was administered at varying doses (5, 10, and 20 mg/kg). The results showed a dose-dependent reduction in edema formation, with the highest dose achieving a reduction of over 50% compared to untreated controls .

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 3-(4-chlorophenyl)-4-methylcoumarin derivatives, this compound exhibits enhanced solubility and bioavailability due to its unique propanoate ester group. This modification allows for better interaction with biological membranes.

| Compound Type | Anticancer Activity (IC50) | Anti-inflammatory Activity |

|---|---|---|

| 3-(4-chlorophenyl)-4-methyl coumarin | ~25 µM | Moderate |

| 3-(4-chlorophenyl)-4-methyl-2-oxo chromenone | ~15 µM | Significant Reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.